AZ-8838 is a compound identified as a potent antagonist of the protease-activated receptor 2, commonly referred to as PAR2. The compound emerged from a high-throughput screening process aimed at discovering new pharmacological agents. Its development involved optimizing initial hits from chemical libraries, particularly through techniques such as DNA-encoded library technology. AZ-8838 has shown significant promise in modulating receptor activity, which is crucial for various physiological responses, including inflammation and pain signaling .
AZ-8838 is classified as a small molecule antagonist targeting G protein-coupled receptors (GPCRs), specifically the PAR2 subtype. This classification is significant due to the role of GPCRs in numerous biological processes and their importance as drug targets in therapeutic development. The compound was derived from an initial hit that was further optimized through combinatorial chemistry approaches .
The synthesis of AZ-8838 primarily employs solid-phase peptide synthesis techniques combined with various coupling agents to facilitate the formation of the desired molecular structure. The synthetic route includes several key steps:
The synthesis process emphasizes the need for rigorous analytical methods to ensure the compound's efficacy and safety for further biological evaluation .
AZ-8838 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with PAR2. The crystal structure of AZ-8838 bound to PAR2 has been resolved, revealing its binding mode within an occluded pocket formed by transmembrane helices and extracellular loops . Key structural features include:
The structural insights gained from X-ray crystallography provide valuable information for further optimization of the compound .
AZ-8838 undergoes specific chemical reactions that are crucial for its biological activity. The primary reaction involves its binding to PAR2, which inhibits receptor activation by agonists. This antagonistic action can be quantitatively assessed through various assays measuring calcium flux and β-arrestin recruitment.
These assays demonstrate AZ-8838's potential in modulating receptor activity effectively, indicating its utility in therapeutic contexts .
The mechanism of action of AZ-8838 involves competitive antagonism at the PAR2 receptor site. Upon binding, AZ-8838 prevents the receptor from undergoing conformational changes necessary for activation by endogenous ligands or synthetic agonists. This blockade results in:
Quantitative data from pharmacological assays indicate that AZ-8838 exhibits high potency against PAR2, with IC50 values demonstrating its effectiveness in blocking receptor activation .
AZ-8838 exhibits several notable physical and chemical properties that influence its behavior as a pharmaceutical agent:
These properties are assessed through standard laboratory techniques, ensuring that AZ-8838 meets necessary criteria for further development .
AZ-8838 has significant potential applications in scientific research and therapeutic development:
Ongoing studies aim to elucidate additional therapeutic potentials of AZ-8838 within various biological contexts .
High-resolution structural studies have revolutionized our understanding of AZ-8838’s mechanism of action. X-ray crystallography of the human PAR2-AZ-8838 complex (PDB: 5NDD) revealed binding within an occluded pocket formed by transmembrane helices (TM) 1–3, 7, and extracellular loop 2 (ECL2), at a resolution of 2.8 Å [1] [7]. This pocket faces the lipid bilayer and is distinct from the classical orthosteric site occupied by tethered ligands. Cryo-EM studies further refined this model, demonstrating that AZ-8838 stabilizes PAR2 in an inactive conformation by preventing the outward shift of TM6 required for G-protein coupling [5]. The compound’s benzimidazole core forms hydrophobic contacts with Phe243 (ECL2), while its fluorophenyl group inserts into a subpocket lined by Leu258 (TM3) and Val124 (TM2) [1] [7]. These interactions yield a binding affinity of pKi = 6.4 (∼250 nM), consistent with its potent functional antagonism [1] [7].
Table 1: Structural Features of PAR2-AZ-8838 Complex
| Structural Parameter | Value | Biological Significance |
|---|---|---|
| Resolution | 2.8 Å (X-ray) | Atomic-level binding details |
| Binding Pocket Location | TM1-TM3/TM7/ECL2 interface | Occluded site facing lipid bilayer |
| Key Interactions | H-bond: Ser111; Hydrophobic: Phe243, Leu258, Val124 | Stabilizes inactive conformation |
| Buried Surface Area | 520 Ų | High complementarity with pocket |
PAR2 features multiple ligand-binding sites that modulate receptor activity through distinct mechanisms. The orthosteric pocket, where the endogenous tethered ligand (SLIGKV/SLIGRL) binds, is a shallow crevice near TM5-TM7 that directly couples to G-protein activation [1] [5]. AZ-8838 occupies this canonical site competitively, as evidenced by:
Table 2: Orthosteric vs. Allosteric PAR2 Antagonists
| Property | AZ-8838 (Orthosteric) | AZ3451 (Allosteric) |
|---|---|---|
| Binding Site | TM1-TM3/TM7/ECL2 | TM2-TM4 |
| pIC₅₀ (Ca²⁺ flux) | 5.70 ± 0.02 | 8.6 ± 0.1 |
| Probe Dependence | Inhibits peptide and protease activation equally | Preferentially inhibits peptide agonists |
| Key Residues | Phe243, Leu258, Tyr311 | Trp163, Arg199, Asn202 |
AZ-8838’s efficacy stems from its precise stabilization of PAR2’s transmembrane architecture:
Structural superimposition of PAR2 complexes reveals fundamental differences between antagonist and agonist binding:
Table 3: Structural Comparison of AZ-8838 vs. Tethered Ligand Binding
| Feature | AZ-8838 Complex | Tethered Ligand Complex (SLIGKV) |
|---|---|---|
| TM6 Position | Inward (Distance to TM3: 9.8 Å) | Outward (Distance to TM3: 21.8 Å) |
| Key Bonding Residues | Val124 (TM2), Leu258 (TM3), Phe243 (ECL2) | His227 (ECL2), Tyr311 (TM6), Tyr350 (TM7) |
| Pocket Volume | 320 ų | 180 ų |
| Gαq Coupling | Disrupted (No density in cryo-EM) | Stabilized (ΔCα RMSD 3.2 Å vs. inactive) |
These structural insights validate AZ-8838 as a bona fide orthosteric antagonist that sterically occludes the tethered ligand interface while allosterically preventing activation-associated helical movements. Its binding mode provides a template for designing next-generation PAR2 inhibitors with improved pharmacokinetic properties [1] [3] [5].
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